Cas no 2229291-08-9 (5-4-(propan-2-yl)cyclohexyl-1,3-oxazol-2-amine)

5-4-(propan-2-yl)cyclohexyl-1,3-oxazol-2-amine structure
2229291-08-9 structure
Product Name:5-4-(propan-2-yl)cyclohexyl-1,3-oxazol-2-amine
CAS No:2229291-08-9
MF:C12H20N2O
MW:208.300003051758
CID:5987002
PubChem ID:165660849
Update Time:2023-12-26

5-4-(propan-2-yl)cyclohexyl-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-4-(propan-2-yl)cyclohexyl-1,3-oxazol-2-amine
    • 5-[4-(propan-2-yl)cyclohexyl]-1,3-oxazol-2-amine
    • EN300-1745166
    • 2229291-08-9
    • Inchi: 1S/C12H20N2O/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(13)15-11/h7-10H,3-6H2,1-2H3,(H2,13,14)
    • InChI Key: POAUQLLQXXBORE-UHFFFAOYSA-N
    • SMILES: O1C(N)=NC=C1C1CCC(C(C)C)CC1

Computed Properties

  • Exact Mass: 208.157563266g/mol
  • Monoisotopic Mass: 208.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 52Ų

5-4-(propan-2-yl)cyclohexyl-1,3-oxazol-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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